molecular formula C9H8N2O2S B2397289 (2-Aminobenzothiazol-6-yl)acetic acid CAS No. 30132-15-1

(2-Aminobenzothiazol-6-yl)acetic acid

Cat. No.: B2397289
CAS No.: 30132-15-1
M. Wt: 208.24
InChI Key: NHWREWFNNXLTDT-UHFFFAOYSA-N
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Description

(2-Aminobenzothiazol-6-yl)acetic Acid is a chemical compound offered for scientific research and development. It features the 2-aminobenzothiazole scaffold, which is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in compounds with significant biological activity . This structure is a key component in the construction of diverse heterocyclic libraries for modern drug discovery efforts . The compound is supplied with a purity of 95% or higher and has a documented shelf life of 1620 days ; it is advised that this light-sensitive material be stored appropriately to maintain stability . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-amino-1,3-benzothiazol-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c10-9-11-6-2-1-5(4-8(12)13)3-7(6)14-9/h1-3H,4H2,(H2,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWREWFNNXLTDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CC(=O)O)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Aminobenzothiazol 6 Yl Acetic Acid and Its Derivatives

Classical and Conventional Synthetic Routes to 2-Aminobenzothiazoles

Traditional methods for synthesizing the 2-aminobenzothiazole (B30445) core have long been established, primarily relying on condensation and cyclization reactions. These routes are foundational and widely documented in organic chemistry literature.

Condensation Reactions

Condensation reactions are a cornerstone for the synthesis of 2-substituted benzothiazoles. organic-chemistry.org A prevalent method involves the reaction of 2-aminobenzenethiol with various carbonyl-containing compounds, such as aldehydes or nitriles. mdpi.commdpi.com For instance, the condensation of 2-aminothiophenol (B119425) with aromatic aldehydes can be achieved under various conditions, often accelerated by catalysts. organic-chemistry.orgmdpi.com

Another classical approach is the reaction of substituted anilines with a thiocyanate (B1210189) source, typically potassium thiocyanate (KSCN), in the presence of an oxidizing agent like bromine in acetic acid. nih.govrsc.org This method, often referred to as the Hugershoff reaction, directly yields the 2-aminobenzothiazole structure. For example, treating 4-substituted anilines with potassium thiocyanate and bromine in acetic acid is a common pathway to 6-substituted 2-aminobenzothiazoles. nih.gov However, this method's applicability can be limited, as undesired side reactions, such as thiocyanation at the para-position of the aniline, can occur if the position is unsubstituted. nih.gov

Researchers have also utilized three-component condensation reactions to build complexity in a single step. One such reaction involves 2-aminobenzothiazole, various substituted benzaldehydes, and a β-dicarbonyl compound, facilitated by a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS), to produce pyrimido[2,1-b]benzothiazole derivatives in good yields. researchgate.net

Table 1: Examples of Condensation Reactions for 2-Aminobenzothiazole Synthesis

Reactants Reagents/Catalyst Product Type Reference
4-substituted anilines Potassium thiocyanate, Bromine, Acetic acid 6-substituted 2-aminobenzothiazoles nih.gov
2-aminobenzenethiol, Aromatic aldehydes Various catalysts (e.g., Iodine, [pmIm]Br) 2-arylbenzothiazoles organic-chemistry.org
2-aminobenzothiazole, Benzaldehydes, Ethyl acetoacetate Tetrabutylammonium hydrogen sulfate (TBAHS) 4H-pyrimido[2,1-b]benzothiazole derivatives researchgate.net
2-aminobenzenethiols, Nitriles Copper catalyst 2-substituted benzothiazoles organic-chemistry.org

Cyclization Approaches

Cyclization strategies, particularly those involving thiourea (B124793) intermediates, are fundamental to forming the 2-aminobenzothiazole ring system. A common pathway involves the intramolecular oxidative cyclization of N-arylthioureas. nih.gov This transformation can be promoted by various reagents. For example, contacting an arylthiourea with sulfuric acid and a catalytic amount of a bromine compound induces oxidative ring closure to yield the corresponding 2-aminobenzothiazole. google.com

Another key cyclization approach starts from phenylthioureas, which can be cyclized to form the benzothiazole (B30560) scaffold. nih.gov This is particularly relevant in solid-phase synthesis, where resin-bound N-acyl, N'-phenyl-thioureas are generated and subsequently cyclized. nih.govnih.gov The cyclization of these intermediates can be achieved using reagents like bromine in acetic acid. nih.govrsc.org

More advanced catalytic systems have been developed for these cyclizations. For example, RuCl₃ can catalyze the intramolecular oxidative coupling of N-arylthioureas, and Pd(OAc)₂ can be used for the cyclization of N-aryl-N′,N′-dialkylthioureas to form 2-(dialkylamino)benzothiazoles. nih.gov A metal-free approach involves the reaction of cyclohexanones and thioureas using catalytic iodine and molecular oxygen as the oxidant, proceeding through enolization, substitution, cyclization, and dehydrogenation steps. organic-chemistry.orgacs.org

Advanced and Green Chemistry Synthetic Strategies

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for 2-aminobenzothiazole synthesis. These strategies aim to reduce waste, minimize the use of hazardous materials, and decrease energy consumption.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, improved yields, and cleaner reactions compared to conventional heating methods. nih.gov The synthesis of 2-aminobenzothiazole derivatives has significantly benefited from this technology.

For instance, a copper-catalyzed reaction between 2-bromophenyl isothiocyanate and various amines to produce a range of 2-aminobenzothiazoles was successfully performed under microwave heating at 130°C for 30 minutes, using 5 mol% CuI in ethanol. researchgate.net This method is notable for being free of ligands and other additives. researchgate.net Another example is the catalyst-free synthesis of benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and 2-bromoacetophenone (B140003) in a water-isopropanol mixture under microwave irradiation. nih.gov

Microwave assistance has also been applied to condensation reactions. The reaction of 2-aminobenzothiazole with aldehydes and 1,3-diketones can be carried out under solvent-free conditions using Sc(OTf)₃ as a catalyst, promoted by microwave irradiation. nih.gov Similarly, imine derivatives of benzothiazole have been synthesized via microwave-assisted condensation, which were then further reacted to form imidazolidines, also under microwave conditions. researchgate.netasianpubs.org

Table 2: Selected Microwave-Assisted Syntheses of Benzothiazole Derivatives

Reactants Catalyst/Conditions Reaction Time Product Type Reference
2-bromophenyl isothiocyanate, Amines 5 mol% CuI, Ethanol, 130°C 30 min 2-aminobenzothiazoles researchgate.net
2-aminobenzothiazole, 2-bromo acetophenone Catalyst-free, H₂O-IPA, 100°C 15 min benzo[d]imidazo[2,1-b]thiazole nih.gov
2-aminobenzothiazole, Aldehydes, 1,3-diketones Sc(OTf)₃, Solvent-free Not specified pyrimido[2,1-b]benzothiazoles nih.gov
Azo-benzothiazole aldehyde, Aromatic amines Absolute ethanol Not specified Imine derivatives researchgate.netasianpubs.org

Solvent-Free and Catalytic Methods

Solvent-free reactions represent a significant advancement in green chemistry by reducing volatile organic compound emissions and simplifying product purification. Several solvent-free methods for synthesizing benzothiazole derivatives have been reported. One notable example is the one-pot synthesis of 2′-aminobenzothiazolo-arylmethyl-2-naphthols from β-naphthol, aromatic aldehydes, and 2-aminobenzothiazole using N-bromosuccinimide (NBS) as a catalyst at 60°C under solvent-free conditions. nih.gov

The development of novel catalytic systems is also a key aspect of modern synthetic strategies. These can be either metal-based or metal-free.

Catalytic Methods: An iron-catalyzed tandem reaction of 2-iodoaniline (B362364) with isothiocyanate in water, using a phase-transfer catalyst, provides an environmentally friendly route to 2-aminobenzothiazoles. rsc.org Other transition metals like ruthenium and palladium have also been used to catalyze the oxidative cyclization of N-arylthioureas. nih.gov Copper catalysts are effective for the reaction of 2-haloanilines with dithiocarbamates. nih.gov

Metal-Free Methods: To avoid potentially toxic and expensive heavy metals, metal-free catalytic systems have been developed. A catalytic amount of iodine, with molecular oxygen as a green oxidant, enables the synthesis of 2-aminobenzothiazoles from cyclohexanones and thioureas under mild conditions. organic-chemistry.org This method is versatile, yielding various substituted 2-aminobenzothiazoles and related naphthothiazoles. organic-chemistry.org

Solid-Phase Synthesis Approaches

Solid-phase synthesis is a powerful technique for the rapid generation of compound libraries, which is highly valuable in drug discovery. nih.gov This methodology has been successfully applied to the synthesis of 2-aminobenzothiazoles.

Derivatization Strategies for Enhancing Bioactivity

The (2-Aminobenzothiazol-6-yl)acetic acid scaffold presents multiple reactive sites that are amenable to chemical modification for the enhancement and diversification of its biological activity. The primary points for derivatization include the C2-amino group, the carboxylic acid function of the acetic acid moiety at the C6-position, and the aromatic benzene (B151609) portion of the benzothiazole ring. Research has demonstrated that strategic modifications at these positions can lead to derivatives with potent and selective pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govcore.ac.uk

The C2-amino group is particularly reactive and serves as a common handle for introducing a wide array of functional groups and heterocyclic systems. nih.gov These modifications can significantly alter the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile, thereby influencing its interaction with biological targets.

Modification of the C2-Amino Group

One of the most explored strategies involves the acylation of the 2-amino group to form amides. For instance, N-acetylation of 2-aminobenzothiazoles using acetic acid has been shown to yield acetamides with notable antifungal and analgesic properties. umpr.ac.idresearchgate.net This approach is valued for its simplicity and the use of readily available reagents. umpr.ac.id

Another fruitful strategy is the condensation of the 2-amino group with various aldehydes to form Schiff bases (imines). These intermediates are versatile precursors for the synthesis of more complex heterocyclic systems. Reaction of these imines with thioglycolic acid, for example, yields thiazolidin-4-one derivatives, a class of compounds known for a broad spectrum of biological activities. Similarly, treatment with anthranilic acid can lead to the formation of quinazolinone derivatives. uokerbala.edu.iq

The introduction of substituted piperazine (B1678402) moieties at the C2-amino position has been investigated as a strategy to develop novel anticancer agents. nih.gov These derivatives are often designed to interact with specific enzymatic targets, such as protein kinases, which are crucial in cancer cell signaling pathways. nih.gov

Table 1: Bioactivity of Selected C2-Amino Group Derivatives of the Benzothiazole Scaffold

Derivative Type Modification Target Bioactivity Research Finding
Acetanilide N-acetylation of the 2-amino group Antifungal Showed moderate to good inhibitory activity against P. notatum, C. albicans, A. niger, and A. flavus. umpr.ac.id
Thiazolidin-4-one Condensation with aldehydes, then cyclization with thioglycolic acid Antibacterial, Antifungal Synthesized compounds showed activity against various bacterial and fungal strains.
Piperazine Conjugate Nucleophilic substitution with substituted piperazines Anticancer (Lung & Breast) OMS5 & OMS14 derivatives showed IC50 values ranging from 22.13 to 61.03 µM against A549 and MCF-7 cell lines. nih.gov

Modification of the Acetic Acid Moiety

The carboxylic acid group of the this compound provides another key site for derivatization. Standard carboxyl group chemistry can be employed to generate a variety of functional derivatives, including esters, amides, and hydrazides. These modifications can modulate the compound's polarity and ability to act as a hydrogen bond donor or acceptor, which is often critical for target binding.

Esterification can enhance lipophilicity, potentially improving cell membrane permeability. The formation of amides by coupling the carboxylic acid with different amines or amino acids can introduce new pharmacophoric features and expand the molecule's structural diversity, leading to new biological activities.

Modification of the Benzothiazole Ring

While the C2 and C6 positions are primary sites for derivatization, further substitution on the benzene ring of the benzothiazole nucleus can also be performed. The nature and position of substituents on the aromatic ring are known to strongly influence the biological properties of benzothiazole derivatives. researchgate.net For example, the introduction of electron-withdrawing groups like a nitro group or electron-donating groups can fine-tune the electronic properties of the entire molecule, affecting its binding affinity to biological targets. mdpi.com In the context of this compound, further substitution at the C4, C5, or C7 positions could be explored to optimize activity. Studies on related 6-substituted 2-aminobenzothiazoles have shown that modifications at this position significantly impact antifungal activity. core.ac.uk

Table 2: Influence of Ring Substitution on Bioactivity of 2-Aminobenzothiazole Analogs

Position of Substitution Substituent Type Observed Effect on Bioactivity
C6 Nitro or Cyano group Increased antiproliferative activity. mdpi.com
C6 Various alkyl/aryl groups Significant impact on antifungal activity against Candida species. core.ac.uk

These derivatization strategies highlight the versatility of the this compound core structure. By systematically modifying its key functional groups, researchers can develop novel compounds with enhanced potency and selectivity for a range of therapeutic targets.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Pharmacophoric Features

The biological activity of the 2-aminobenzothiazole (B30445) scaffold is intrinsically linked to its key pharmacophoric features. This bicyclic system, comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, presents a unique electronic and spatial arrangement that facilitates interactions with various biological targets. nih.govpharmacyjournal.in The core benzothiazole (B30560) nucleus itself is a recognized pharmacophore, contributing to a range of activities from antimicrobial to anticancer effects. nih.gov

Key features that are often crucial for activity include:

The 2-amino group: This group is a critical interaction point, often acting as a hydrogen bond donor. Its presence and accessibility are frequently essential for binding to target proteins. nih.govnih.gov

The aromatic rings: The fused ring system provides a rigid, planar structure that can engage in hydrophobic and π-π stacking interactions within receptor binding pockets. umpr.ac.id

Substituent positions: The nature and position of substituents on both the benzene and thiazole rings can dramatically influence the molecule's potency, selectivity, and pharmacokinetic properties. nih.govbenthamscience.com Literature reveals that substitutions at the C-2 and C-6 positions are particularly significant for modulating biological activity. benthamscience.com

QSAR and pharmacophore modeling studies on related N-acetyl-2-aminobenzothiazole inhibitors have further underscored the importance of these features in designing molecules with specific therapeutic actions, such as phosphoinositide-3-kinase-α (PI3Kα) inhibition. researchgate.net

Impact of Substitution Patterns on Biological Activity

SAR studies are fundamental to optimizing lead compounds. For derivatives of (2-Aminobenzothiazol-6-yl)acetic acid, modifications to the benzene ring, the thiazole ring, and the acetic acid moiety have been explored to understand their impact on biological efficacy.

Influence of Benzene Ring Substituents

The substitution pattern on the benzene portion of the benzothiazole ring is a key determinant of biological activity. nih.gov The position of the substituent is as critical as its chemical nature. For instance, in a series of N, N-disubstituted 2-aminobenzothiazoles screened for antibacterial activity against Staphylococcus aureus, a chlorine atom at the 6-position was found to be important. nih.gov Moving the chloro group to the 5-position did not significantly alter activity, but its complete removal led to a two- to three-fold loss in potency. nih.gov

Other studies have shown that bulky substituents at the 6-position can confer high antifungal activity. researchgate.net The introduction of electron-withdrawing groups such as chloro (Cl), fluoro (F), or nitro (NO₂) groups on the benzothiazole ring has been associated with increased anticonvulsant activity. nih.gov Specifically, a nitro group at the 6-position has been investigated for its effect on antifungal properties. umpr.ac.id The nature of the substituent—whether it is electron-donating or electron-withdrawing—can significantly alter the electronic properties of the entire molecule, thereby affecting its interaction with biological targets. nih.gov

Influence of Thiazole Ring Substituents

The thiazole ring and its substituents, particularly at the 2-position, are pivotal for the molecule's biological profile. The 2-amino group is a primary site for modification, allowing for the synthesis of a vast library of derivatives, including amides, Schiff bases, and ureas. researchgate.netresearchgate.net

Modification of this amino group can lead to profound changes in activity. For example, N-acetylation of the 2-amino group has been explored to generate compounds with antifungal activity. umpr.ac.id The formation of Schiff bases by reacting the 2-amino group with various aldehydes is a common strategy to produce derivatives with a range of biological effects, including antimicrobial and anticancer properties. nih.gov Furthermore, the thiazole ring itself is a biologically active scaffold, and its reactivity can be modulated by the substituents it bears. globalresearchonline.net The ability of the thiourea (B124793) moiety, which can be formed from the 2-amino group, to form hydrogen bonds is considered important for the inhibition of enzymes like tyrosine kinases. nih.gov

Role of the Acetic Acid Moiety

The acetic acid group at the 6-position introduces a carboxylic acid function, which can significantly influence the molecule's properties. This acidic moiety can act as a hydrogen bond donor and acceptor, potentially forming strong interactions with amino acid residues in a target protein's active site. Its presence can also enhance the molecule's hydrophilicity and solubility, which are crucial pharmacokinetic parameters.

While direct SAR studies on the acetic acid moiety of the title compound are specific, related research provides valuable insights. For example, the synthesis of benzothiazole derivatives bearing a carboxylic acid moiety has been achieved by treating 2-aminobenzothiazole with anhydrides like succinic or phthalic anhydride. researchgate.net In other work, the condensation of o-aminothiophenols with various carboxylic acids is a known route to produce diverse 2-substituted benzothiazoles, highlighting the compatibility and importance of the carboxylic acid function in this chemical space. mdpi.com The presence of a carboxylic acid or sulfonamide group at the 6-position of the benzothiazole ring has been explored in the development of multifunctional antioxidant agents. nih.gov

Computational Approaches in SAR/QSAR

Computational methods, including molecular docking and QSAR modeling, are indispensable tools for rational drug design, providing insights into ligand-receptor interactions and predicting the activity of novel compounds. acs.orgnih.gov

Molecular Docking Simulations

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijprajournal.com It is widely used to understand the SAR of 2-aminobenzothiazole derivatives by visualizing their binding modes within the active sites of target enzymes.

Several studies have employed molecular docking to elucidate the interactions of this class of compounds. For example, derivatives have been docked into the ATP-binding domain of the PI3Kγ enzyme to assess potential anticancer activity. acs.orgresearchgate.net In another study, N-acetylated 2-aminobenzothiazole derivatives were docked into the binding site of Candida albicans N-myristoyltransferase to explain their antifungal activity. umpr.ac.id These simulations revealed that the non-polar benzene ring fits well into a hydrophobic pocket, while the more polar acetamide (B32628) group projects towards polar amino acid residues, suggesting potential hydrogen bonding interactions. umpr.ac.id

Docking studies on various 2-aminobenzothiazole derivatives against targets like aldose reductase (ALR2) and peroxisome proliferator-activated receptor gamma (PPAR-γ) have helped identify key interactions and rationalize their potential as treatments for diabetes and its complications. mdpi.com Similarly, docking has been used to design and understand the binding of derivatives targeting the HER enzyme and DNA in cancer research. nih.gov The binding affinity and interaction patterns observed in these simulations provide a structural basis for the observed SAR and guide the design of new, more potent analogues. biointerfaceresearch.com

Table 1: Summary of Molecular Docking Studies on 2-Aminobenzothiazole Derivatives

Derivative ClassBiological TargetKey Findings from DockingReference
N-acetyl-2-aminobenzothiazolesCandida albicans N-myristoyltransferaseBenzene ring in a non-polar pocket (VAL-449, PHE-356); Acetamide group projected toward a polar region (GLU-109, ASP-110). umpr.ac.id
2-aminobenzothiazole-piperazinesPI3Kγ enzyme (ATP binding domain)Identified potential interactions within the ATP binding site to guide the synthesis of anticancer agents. acs.orgresearchgate.net
2-aminobenzothiazole derivativesAldose reductase (ALR2) and PPAR-γPredicted binding affinities and interactions, identifying promising candidates for diabetes treatment. mdpi.com
Benzo[d]thiazol-2-amine derivativesHER Enzyme and DNADemonstrated strong binding affinities, suggesting potential as cancer therapy candidates through interactions with the enzyme and DNA. nih.gov

Based on a comprehensive search of available scientific literature, there are no specific Quantitative Structure-Activity Relationship (QSAR), Group-based Quantitative Structure-Activity Relationship (GQSAR), or Molecular Dynamics (MD) simulation studies focused solely on the chemical compound this compound.

The research community often investigates classes of compounds rather than single molecules in QSAR and other computational studies to determine the influence of various chemical substitutions on biological activity. While numerous such studies exist for the broader class of 2-aminobenzothiazole derivatives, the specific analyses requested for this compound are not present in the public domain. Consequently, the detailed research findings for the specified subsections cannot be provided.

Molecular Mechanisms and Target Engagement

Identification of Molecular Targets and Signaling Pathways

There is currently no available scientific literature that identifies the specific molecular targets or signaling pathways modulated by (2-Aminobenzothiazol-6-yl)acetic acid. Investigations into its binding affinity for various receptors, enzymes, or other protein targets have not been published.

Mechanistic Studies of Biological Effects

Consistent with the lack of identified molecular targets, there are no mechanistic studies detailing the biological effects of this compound. Research has not yet elucidated how this specific compound might influence cellular functions, transcription, or other biological processes.

Allosteric Modulation and Binding Site Analysis

Information regarding the potential for this compound to act as an allosteric modulator is not available. Consequently, no binding site analyses, computational docking studies, or structural biology investigations have been reported for this compound.

Advanced Research and Future Directions

Prodrug Design and Bioprecursor Development

The chemical structure of (2-Aminobenzothiazol-6-yl)acetic acid, featuring both a primary amino group and a carboxylic acid moiety, presents ideal opportunities for prodrug design. Prodrugs are inactive or less active precursors that are metabolically converted into the active drug within the body. This strategy is employed to overcome pharmacokinetic limitations such as poor solubility, low permeability, and rapid metabolism.

For this compound, several prodrug strategies can be envisioned:

Ester Prodrugs: The carboxylic acid group can be esterified to increase lipophilicity, which can enhance absorption across biological membranes. These esters are designed to be hydrolyzed by endogenous esterase enzymes in the plasma or target tissues, releasing the active parent acid.

Amide Prodrugs: The primary amino group can be acylated to form amide prodrugs. This modification can alter the compound's physicochemical properties and can be designed for cleavage by amidase enzymes.

Bioprecursors: More complex bioprecursors could be designed where enzymatic transformation unmasks the active molecule. For example, a group susceptible to specific enzyme action, such as cytochrome P450, could be attached, leading to a targeted release of the active compound.

The development of such prodrugs would aim to improve the therapeutic index of this compound by optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.

Conjugation Strategies for Enhanced Delivery and Specificity

To improve therapeutic efficacy and reduce off-target effects, this compound can be conjugated to various moieties that enhance drug delivery and target specificity. The functional groups of the molecule serve as chemical handles for these conjugation strategies. acs.org

Polymer Conjugation: Covalent attachment to biocompatible polymers, such as polyethylene (B3416737) glycol (PEG), can extend the plasma half-life of the drug by reducing renal clearance and protecting it from enzymatic degradation. Recent research has explored the use of conjugated microporous polymers containing benzothiazole (B30560) groups, indicating the compatibility of this scaffold with polymer chemistry. researchgate.net Redox-responsive polymers incorporating benzothiazole-disulfide units have also been developed, allowing for the reversible conjugation and release of thiol-containing molecules in a reducing environment, a condition often found in tumor tissues. rsc.org

Targeted Ligand Conjugation: For applications in oncology, the molecule could be conjugated to ligands that bind to receptors overexpressed on cancer cells, such as antibodies, peptides, or small molecules. This active targeting approach concentrates the therapeutic agent at the tumor site, increasing its efficacy while minimizing systemic toxicity. acs.org Strategies for targeted drug delivery are a major focus in the development of precision medicines. acs.org

These conjugation approaches transform the small molecule into a more sophisticated delivery system, capable of overcoming biological barriers and achieving higher concentrations at the desired site of action.

Chemoinformatics and High-Throughput Screening in Derivative Discovery

The discovery of novel 2-aminobenzothiazole (B30445) derivatives with enhanced activity is increasingly driven by computational and high-throughput methods. nih.gov These approaches allow for the rapid exploration of vast chemical space to identify promising lead compounds.

Chemoinformatics and Virtual Screening: Computational tools are pivotal in designing new derivatives of this compound. Virtual screening and molecular docking studies are used to predict the binding affinity of designed compounds against specific biological targets. For instance, various 2-aminobenzothiazole derivatives have been evaluated in silico against targets like the PI3Kγ enzyme, aldose reductase (ALR2), and peroxisome proliferator-activated receptor gamma (PPAR-γ). mdpi.comnih.govmdpi.com In one study, a series of 6-substituted 2-aminobenzothiazole derivatives were designed and virtually screened for anticonvulsant activity by predicting their binding to the GABA-A receptor. jddtonline.info This in silico approach helps prioritize synthetic efforts on compounds with the highest probability of success. researchgate.net

High-Throughput Screening (HTS): HTS enables the rapid experimental testing of large libraries of chemical compounds against a specific biological target. researchgate.net Libraries of 2-aminobenzothiazole derivatives can be screened to identify "hits" with desired activities, such as anticancer or antimicrobial effects. nih.govnih.gov HTS assays, often performed in 96-well plate formats, are crucial for discovering novel therapeutic agents and understanding structure-activity relationships (SAR) within the 2-aminobenzothiazole class. mdpi.com

The table below summarizes findings from in silico studies on various 2-aminobenzothiazole derivatives, highlighting potential therapeutic targets.

Target ProteinDerivative ClassPredicted ActivityReference
PI3KγPiperazine-substituted 2-aminobenzothiazolesAnticancer nih.gov
PPARγIsothiourea/Guanidine-linked 2-aminobenzothiazolesAntidiabetic mdpi.com
Aldose Reductase (ALR2)Amino acid-substituted 2-aminobenzothiazolesDiabetic Complication Treatment mdpi.com
GABA-A ReceptorSubstituted 2-aminobenzothiazolesAnticonvulsant jddtonline.info
E. coli DihydroorotaseNovel benzothiazole derivativesAntimicrobial nih.govnih.gov

This table is based on data for the broader 2-aminobenzothiazole class of compounds.

Advanced Preclinical Research Methodologies

Before a compound can be considered for human trials, its efficacy and safety must be rigorously evaluated using advanced preclinical models. For derivatives of this compound, this involves a multidisciplinary approach combining in vitro and in vivo studies. mdpi.com

In Vitro Assays: Initial evaluation is typically performed using cell-based assays. For anticancer research, this involves testing the compounds against various cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) to determine their cytotoxic effects and calculate IC50 values. acs.orgnih.gov

In Vivo Animal Models: Compounds that show promise in vitro are advanced to in vivo studies using animal models that mimic human diseases. For example, the antidiabetic potential of 2-aminobenzothiazole derivatives has been evaluated in streptozotocin-induced diabetic rat models. mdpi.comscilit.com These studies assess the compound's ability to produce antihyperglycemic effects, reduce insulin (B600854) resistance, and improve lipid profiles. mdpi.compreprints.org Acute oral toxicity studies are also conducted in these models to determine the compound's safety profile (e.g., LD50). mdpi.comscilit.com

Development of Diagnostic Probes and Research Tools

The inherent fluorescent properties of the benzothiazole scaffold make it an attractive platform for the development of diagnostic probes and research tools. By modifying the structure of this compound, it is possible to create molecules that can detect and image specific biological processes or analytes.

Fluorescent Probes for Disease Biomarkers: Benzothiazole-based probes have been successfully designed to detect amyloid-beta (Aβ) aggregates, which are hallmarks of Alzheimer's disease. acs.org These probes exhibit a change in their fluorescent signal upon binding to the target, enabling visualization.

Probes for Reactive Oxygen Species (ROS): Derivatives have been developed as "turn-on" fluorescent probes for detecting hypochlorous acid (HClO) and hydrogen peroxide (H2O2) in living cells. nih.govmdpi.com These tools are valuable for studying oxidative stress and its role in various pathologies.

Organelle-Specific Imaging: The benzothiazole structure can be modified to create probes that specifically accumulate in certain cellular organelles, such as mitochondria. acs.org This allows for the functional imaging of mitochondrial activity and the detection of pH perturbations associated with mitochondrial dysfunction. acs.org

Biothiol Detection: A green-emitting fluorescent probe based on a benzothiazole derivative was developed for imaging biothiols (e.g., cysteine) in living cells, demonstrating a significant "turn-on" signal upon reaction. mdpi.com

The development of such probes from the this compound scaffold could provide powerful new tools for basic research and clinical diagnostics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Aminobenzothiazol-6-yl)acetic acid, and how can reaction yields be maximized?

  • Methodology : The compound can be synthesized via cyclocondensation of substituted thioureas with α-bromoacetic acid derivatives. Key steps include:

  • Using 2-aminobenzothiazole as a core scaffold, followed by regioselective acetylation at the 6-position.
  • Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to enhance yields. For example, DMF at 80–100°C with K₂CO₃ as a base improves acetylation efficiency .
  • Monitoring reaction progress via TLC or HPLC to isolate intermediates and minimize side products.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • Purity Analysis : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% threshold). UV detection at 254 nm is recommended due to the benzothiazole chromophore .
  • Structural Confirmation :
  • NMR : ¹H NMR should show characteristic peaks: δ 7.2–7.8 ppm (aromatic protons), δ 3.8–4.2 ppm (acetic acid CH₂), and δ 2.1 ppm (NH₂ group) .
  • X-ray Crystallography : For absolute configuration, single-crystal X-ray diffraction (e.g., Mo Kα radiation, θmax = 28.4°) resolves bond lengths and angles, confirming the acetic acid moiety’s orientation .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound derivatives be resolved?

  • Methodology : Discrepancies in antifungal or anticancer activity often arise from assay variability. Strategies include:

  • Standardized Assays : Use CLSI guidelines for antifungal testing (e.g., broth microdilution with Candida albicans ATCC 90028) to ensure reproducibility .
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., halogenation at the 2-position vs. methoxy groups) to identify critical functional groups. For example, bromine substitution enhances antifungal potency (MIC: 2–4 µg/mL) but reduces solubility .
  • In Vivo Validation : Address in vitro-in vivo gaps using murine models. For instance, intraperitoneal administration (10 mg/kg) with pharmacokinetic profiling (Cmax, AUC) clarifies bioavailability limitations .

Q. What computational methods predict the binding mechanisms of this compound to biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with fungal CYP51 (lanosterol 14α-demethylase). Key residues (e.g., Phe228, Leu321) form π-π stacking and hydrogen bonds with the benzothiazole core .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability. RMSD < 2 Å indicates stable binding, while RMSF > 3 Å highlights flexible regions (e.g., acetic acid side chain) .

Q. How does the crystal packing of this compound influence its physicochemical properties?

  • Methodology :

  • Crystallographic Analysis : Hydrogen-bonding networks (e.g., O–H···N between acetic acid and benzothiazole NH₂) create dimeric motifs, enhancing thermal stability (TGA: decomposition >200°C) .
  • Solubility Optimization : Co-crystallization with cyclodextrins or PEG derivatives disrupts tight packing, improving aqueous solubility (e.g., from 0.5 mg/mL to 12 mg/mL) .

Data Interpretation Challenges

Q. Why do NMR spectra of this compound sometimes show unexpected splitting patterns?

  • Analysis : Dynamic proton exchange between the NH₂ group and acetic acid carboxylate can cause peak broadening. Solutions include:

  • Low-Temperature NMR : Acquire spectra at −40°C in DMSO-d₆ to slow exchange rates, resolving doublets for NH₂ protons .
  • pH Adjustment : At pH 4–5 (carboxylic acid protonated), exchange is minimized, simplifying splitting .

Q. How to address inconsistencies in reported antimicrobial IC₅₀ values?

  • Root Causes : Variability in microbial strains, inoculum size, or endpoint criteria (e.g., OD600 vs. colony counting).
  • Mitigation :

  • Meta-Analysis : Pool data from ≥3 independent studies (e.g., using RevMan) to calculate weighted mean IC₅₀ values with 95% confidence intervals .
  • QC Strains : Include reference strains (e.g., Staphylococcus aureus ATCC 25923) in each assay batch .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound

ParameterOptimal ConditionYield (%)Reference
SolventDMF78–85
Temperature80–100°C82
BaseK₂CO₃80
Reaction Time12–18 h

Table 2 : Antifungal Activity of Derivatives

SubstituentMIC (µg/mL, C. albicans)LogPReference
2-Bromo2.1 ± 0.32.8
6-Methoxy8.5 ± 1.21.5
Parent Compound15.0 ± 2.41.2

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